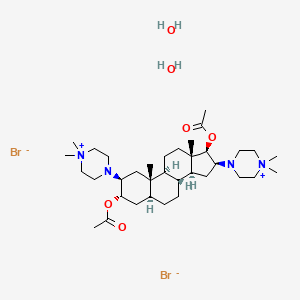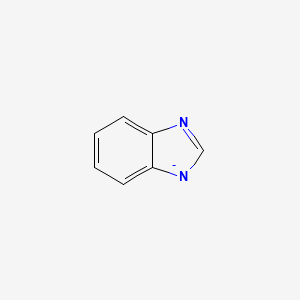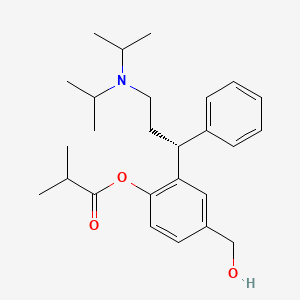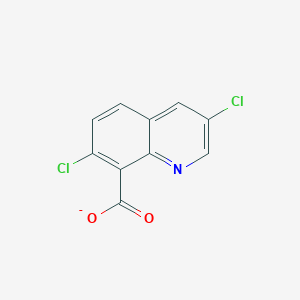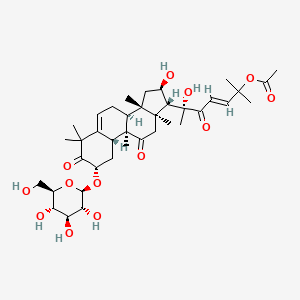
Arvenin I
Vue d'ensemble
Description
Arvenin I is a natural cucurbitacin glucoside isolated from the plant Anagallis arvensis L. (Primulaceae). It is known for its bitter taste and has been identified as 2-O-β-D-glucopyranosyl cucurbitacin B . This compound has garnered interest due to its moderate anticancer properties and its role in traditional medicine .
Applications De Recherche Scientifique
Arvenin I has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cucurbitacin glucosides and their chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in cancer treatment.
Mécanisme D'action
Arvenin I exhibits moderate activities in A-549, HT-29, OVCAR, and MCF-7 cancer cell lines with IC50 values of 17.0 µM, 49.4 µM, 14.7 µM, and 42.8 µM, respectively . It appears to have an impact on glucose transporter type 4 (Glut4) translocation to the plasma membrane, AMP-activated protein kinase (AMPK) activation in soleus muscle, or dual activation of AMPK, and protein kinase B (AKT) in an insulin-independent manner .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arvenin I is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the plant Anagallis arvensis L. using solvents and then purifying it through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. The process involves harvesting the plant, drying it, and then using solvents to extract the cucurbitacin glucosides. The extract is then subjected to various purification steps to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Arvenin I undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the glucoside moiety.
Reduction: Reduction reactions can target the carbonyl groups in the cucurbitacin structure.
Substitution: Substitution reactions can occur at the glucopyranosyl moiety, where different substituents can replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Comparaison Avec Des Composés Similaires
Arvenin I is one of several cucurbitacin glucosides isolated from Anagallis arvensis L. Similar compounds include:
Arvenin II: 2-O-β-D-glucopyranosyl 23, 24-dihydrocucurbitacin B
Arvenin III: 2-O-β-D-glucopyranosyl cucurbitacin D
Arvenin IV: 2-O-β-D-glucopyranosyl cucurbitacin R
Uniqueness: this compound is unique due to its specific glucoside structure, which imparts distinct biological activities compared to other cucurbitacin glucosides. Its moderate anticancer activity and potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOVWWZVVIGRPP-BBANTJNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65247-27-0 | |
| Record name | Arvenin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065247270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


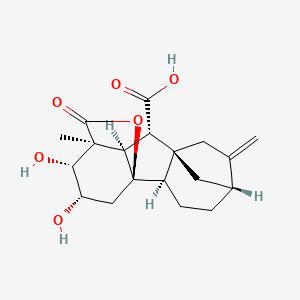
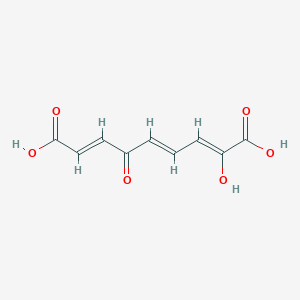
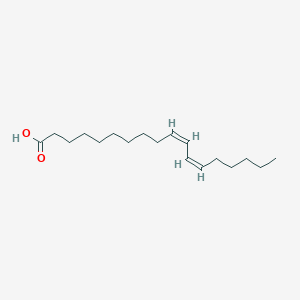
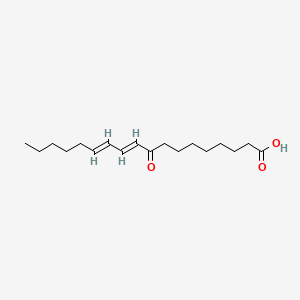
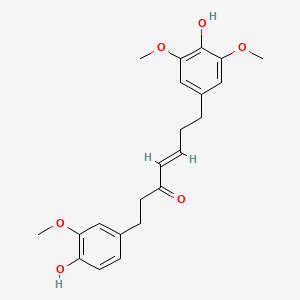
![3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one](/img/structure/B1237160.png)
![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)

